molecular formula C29H48O B13421496 Cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)-

Cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)-

Cat. No.: B13421496
M. Wt: 412.7 g/mol
InChI Key: IQFRFFMCXODFGM-SRJXFZCCSA-N
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Description

Cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)-, also known as 7-dehydrocholesterol or provitamin D3, is a sterol that plays a crucial role in the biosynthesis of vitamin D3. It is a derivative of cholesterol and is found in the skin of humans and animals. Upon exposure to ultraviolet B (UVB) radiation, it undergoes a photochemical reaction to form vitamin D3, which is essential for calcium homeostasis and bone health .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- involves several steps starting from cholesterol. One common method includes the dehydrogenation of cholesterol using reagents such as selenium dioxide or iodine in the presence of light. The reaction typically occurs under mild conditions to prevent over-oxidation and degradation of the product .

Industrial Production Methods

Industrial production of cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- often involves the extraction and purification from natural sources such as lanolin, which is derived from sheep wool. The extracted compound is then subjected to controlled UVB radiation to produce vitamin D3 on a large scale .

Chemical Reactions Analysis

Types of Reactions

Cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- has numerous applications in scientific research:

Mechanism of Action

The primary mechanism of action of cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- involves its conversion to vitamin D3 upon exposure to UVB radiation. This photochemical reaction occurs in the skin and involves the cleavage of the B-ring of the sterol molecule, forming pre-vitamin D3, which then undergoes thermal isomerization to form vitamin D3. Vitamin D3 is then hydroxylated in the liver and kidneys to form the active hormone calcitriol, which regulates calcium and phosphate homeostasis in the body .

Comparison with Similar Compounds

Cholesta-5,7-dien-3-ol, 4,4-dimethyl-, (3beta)- can be compared with other similar compounds such as:

Properties

Molecular Formula

C29H48O

Molecular Weight

412.7 g/mol

IUPAC Name

(3S,9S,10R,13R,14R,17R)-4,4,10,13-tetramethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,3,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol

InChI

InChI=1S/C29H48O/c1-19(2)9-8-10-20(3)22-12-13-23-21-11-14-25-27(4,5)26(30)16-18-29(25,7)24(21)15-17-28(22,23)6/h11,14,19-20,22-24,26,30H,8-10,12-13,15-18H2,1-7H3/t20-,22-,23+,24+,26+,28-,29-/m1/s1

InChI Key

IQFRFFMCXODFGM-SRJXFZCCSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3C2=CC=C4[C@@]3(CC[C@@H](C4(C)C)O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4(C)C)O)C)C

Origin of Product

United States

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